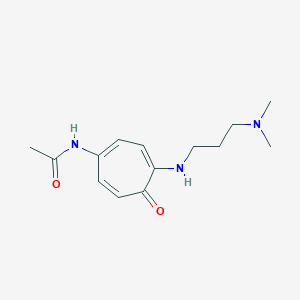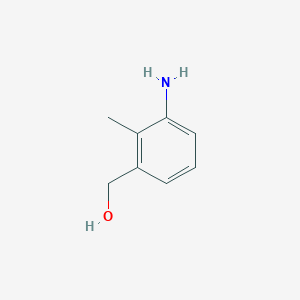
2,4,6-Triiodoresorcinol
Overview
Description
Riodoxol, also known as 2,4,6-triiodoresorcinol, is a compound with significant antimicrobial properties. It exhibits antiviral, antifungal, and antibacterial activities, making it a versatile agent in the treatment of various infections. Riodoxol is particularly effective against viral disorders of the skin and mucous membranes, including herpes simplex virus infections .
Scientific Research Applications
Riodoxol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other iodinated compounds.
Biology: Riodoxol is studied for its antiviral properties, particularly against herpes simplex virus and influenza virus.
Medicine: It is used in the formulation of ointments and eye films for the treatment of viral and fungal infections of the skin and mucous membranes.
Industry: Riodoxol is utilized in the production of antimicrobial coatings and materials.
Safety and Hazards
Future Directions
A study has been conducted on the isostructural polymorphs of triiodophloroglucinol and triiodoresorcinol . The study found that these compounds crystallized as orthorhombic and monoclinic polymorphs mediated via inter-halogen I⋯I interactions . This research could potentially open up new avenues for the study of 2,4,6-Triiodoresorcinol and its applications.
Mechanism of Action
Riodoxol exerts its effects by interfering with the multiplication and maturation of viruses. It inhibits the replication of viral DNA, thereby preventing the spread of the virus within the host. The compound targets specific viral enzymes and proteins, disrupting their normal function and leading to the inhibition of viral replication .
Biochemical Analysis
Biochemical Properties
Riodoxol interacts with various biomolecules in biochemical reactionsIts antiviral properties suggest that it may interact with viral proteins or host cell proteins involved in viral replication .
Cellular Effects
Riodoxol’s effects on various types of cells and cellular processes are primarily related to its antiviral activity. It is believed to influence cell function by interfering with viral replication processes, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to affect the multiplication and maturation of viruses . This suggests that it may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression related to viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
Riodoxol is synthesized through the iodination of resorcinol. The process involves the use of iodine chloride as the iodizing agent and hydrochloric acid as the catalyst. The reaction is carried out under controlled conditions to ensure the formation of 2,4,6-triiodoresorcinol. The reaction mixture is allowed to stand for a specific period, followed by filtration and recrystallization to obtain pure riodoxol .
Industrial Production Methods
In an industrial setting, the synthesis of riodoxol involves dissolving sodium bicarbonate and resorcinol in water, followed by the addition of an aqueous solution of iodine and potassium iodide. The reaction is maintained at a temperature of approximately 10°C. After the reaction is complete, the product is filtered, washed, and recrystallized using carbon tetrachloride. The final product is obtained as white needle-like crystals .
Chemical Reactions Analysis
Types of Reactions
Riodoxol undergoes various chemical reactions, including:
Oxidation: Riodoxol can be oxidized to form different iodinated derivatives.
Substitution: The iodine atoms in riodoxol can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various iodinated and halogenated derivatives of resorcinol, which may exhibit different biological activities .
Comparison with Similar Compounds
Similar Compounds
Tebrophen: Tebrophen is another antiviral compound that contains halogen-substituted resorcinol fragments. It is used in the treatment of viral infections but has a narrower spectrum of activity compared to riodoxol.
Triiodophenol: This compound is similar in structure to riodoxol but lacks the same broad-spectrum antimicrobial properties.
Uniqueness of Riodoxol
Riodoxol stands out due to its broad-spectrum activity against a variety of microorganisms, including viruses, bacteria, and fungi. Its ability to inhibit the replication of herpes simplex virus and other pathogens makes it a valuable compound in both medical and industrial applications .
properties
IUPAC Name |
2,4,6-triiodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZYVWWXHCHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173023 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19403-92-0 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19403-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triiodobenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIIODORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA62C2YQOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Riodoxol against Herpes Simplex Virus?
A: Riodoxol exhibits a two-pronged antiviral effect against Herpes Simplex Virus type 1 (HSV-1). Research suggests it interferes with the virus's DNA replication cycle, potentially hindering viral multiplication. Additionally, it disrupts the late maturation stage of the virus, particularly during its release from the nucleus. This disruption manifests as virions with incomplete nucleoid structures and prolonged retention within cytoplasmic vacuoles. [, ]
Q2: Does Riodoxol impact the synthesis of viral proteins and RNA in influenza viruses?
A: Unlike its effects on HSV-1, studies indicate that Riodoxol does not hinder the synthesis of viral RNA and proteins in influenza viruses. [, ] This suggests a degree of specificity in Riodoxol's antiviral activity.
Q3: What are the structural characteristics of Riodoxol?
A: Riodoxol (2,4,6-Triiodoresorcinol) is an organic compound with three iodine atoms substituted onto a resorcinol molecule. While specific spectroscopic data is not available in the provided research, its structural features have been investigated in the context of polymorphism. [, ]
Q4: What is known about the polymorphic behavior of Riodoxol?
A: Riodoxol exhibits polymorphism, existing in both orthorhombic (TIR-O) and monoclinic (TIR-M) forms. These polymorphs are stabilized by inter-halogen iodine-iodine interactions. Interestingly, these forms are isostructural with triiodophloroglucinol (TIG) polymorphs, indicating a structural relationship within this series of triiodobenzene derivatives. []
Q5: What is the historical context of Riodoxol research?
A: Riodoxol emerged as a novel antiviral chemotherapeutic agent. [, ] While its development as a treatment for herpetic keratitis, particularly using ointment formulations, has been explored [, ], further research and advancements are needed to fully elucidate its potential and address any limitations.
Q6: Are there analytical methods available for the detection and quantification of Riodoxol?
A: While not specifically focused on Riodoxol, research highlights a high-performance liquid chromatography (HPLC) method for analyzing this compound (I3R) and other related compounds in the context of the color additive FD&C Red No. 3. This method demonstrates the applicability of HPLC for detecting and quantifying Riodoxol and its potential impurities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




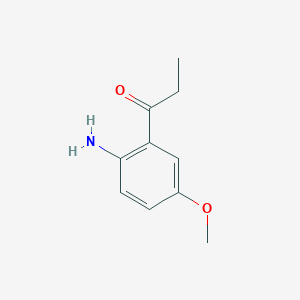

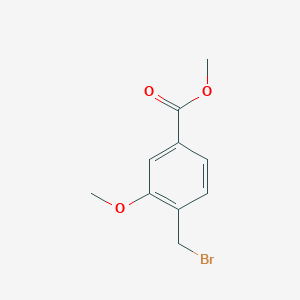
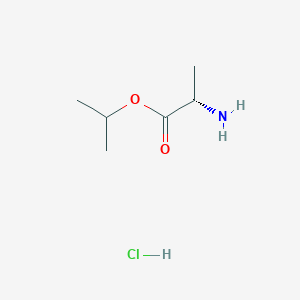


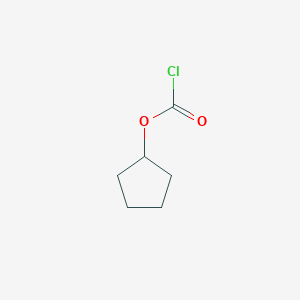


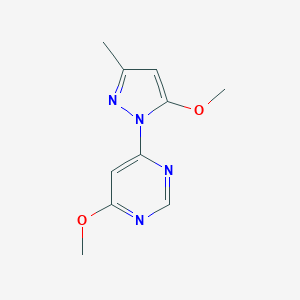
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
